molecular formula C23H18ClN3O2S2 B11521605 N-[2-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide

N-[2-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide

Cat. No.: B11521605
M. Wt: 468.0 g/mol
InChI Key: GLIVOSQMCRVOKJ-UHFFFAOYSA-N
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Description

N-[2-({[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]BENZAMIDE: is a complex organic compound that belongs to the class of benzothiazole derivatives This compound is characterized by the presence of a benzamide group, a benzothiazole ring, and a chloromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-({[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]BENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of Chloromethylphenyl Group: The chloromethylphenyl group can be introduced via a nucleophilic substitution reaction using 3-chloro-4-methylbenzyl chloride and a suitable nucleophile.

    Coupling Reaction: The final step involves the coupling of the benzothiazole derivative with the chloromethylphenyl derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-({[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]BENZAMIDE: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to reduce the carbonyl group to an alcohol.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, tetrahydrofuran (THF), and ethanol.

    Substitution: Amines, thiols, dimethylformamide (DMF), and dichloromethane (DCM).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Substituted benzothiazole derivatives.

Scientific Research Applications

N-[2-({[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]BENZAMIDE: has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-({[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]BENZAMIDE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

N-[2-({[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]BENZAMIDE: can be compared with other similar compounds to highlight its uniqueness:

List of Similar Compounds

Properties

Molecular Formula

C23H18ClN3O2S2

Molecular Weight

468.0 g/mol

IUPAC Name

N-[2-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]benzamide

InChI

InChI=1S/C23H18ClN3O2S2/c1-14-7-8-16(11-18(14)24)25-21(28)13-30-23-27-19-10-9-17(12-20(19)31-23)26-22(29)15-5-3-2-4-6-15/h2-12H,13H2,1H3,(H,25,28)(H,26,29)

InChI Key

GLIVOSQMCRVOKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)C4=CC=CC=C4)Cl

Origin of Product

United States

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